![molecular formula C24H17N3O6 B610380 4-[6-Methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-benzoic Acid CAS No. 1237744-13-6](/img/structure/B610380.png)
4-[6-Methoxy-2-[(1E)-2-(3-nitrophenyl)ethenyl]-4-oxo-3(4H)-quinazolinyl]-benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
QNZ 46 is an antagonist of NR2C- and NR2D-subunit containing NMDA receptors (IC50s = 6 and 3 µM, respectively, for receptors expressed in Xenopus oocytes). It is selective for NR2C- and NR2D-subunit containing NMDA receptors over receptors containing NR2A and NR2B subunits as well as over the AMPA receptor GluR1 (IC50s = 229, >300, and >300 µM, respectively). QNZ 46 acts in a noncompetitive and voltage-independent fashion that requires glutamate but not glycine binding for its activity.
QNZ46 is a NMDA receptor antagonist. QNZ46 inhibits NMDA receptor function in a noncompetitive and voltage-independent manner by an unconventional mechanism that requires binding of glutamate to the GluN2 subunit, but not glycine binding to the GluN1 subunit. QNZ46 could provide an opportunity for the development of pharmacological tools and therapeutic agents that target NMDA receptors at a new site and modulate function by a novel mechanism. NMDA receptors are ionotropic glutamate receptors that mediate excitatory synaptic transmission and have been implicated in several neurological diseases.
Aplicaciones Científicas De Investigación
Neuropharmacology
QNZ46 is known to be a non-competitive antagonist of GluN2C/GluN2D-containing NMDA receptors . This means it can inhibit these receptors, which play a crucial role in neural communication and synaptic plasticity. Its potential applications in neuropharmacology could include the development of new treatments for neurological disorders where these receptors are implicated.
Drug Development
The compound’s unique properties make it a potential candidate for drug development. For instance, its ability to selectively bind to GluN2C/GluN2D subunits of NMDA receptors could be leveraged to develop drugs with fewer side effects compared to non-selective NMDA receptor antagonists.
Neurological Disorder Research
Given its role as a GluN2C/GluN2D-selective NMDA receptor antagonist , QNZ46 could be used in research into neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia, where abnormal NMDA receptor function is often observed.
Pain Management
NMDA receptors have been implicated in the transmission of pain signals in the nervous system. As an antagonist of these receptors, QNZ46 could potentially be used in the research and development of new pain management therapies .
Neuroprotection Research
NMDA receptors are involved in excitotoxicity, a process that can lead to neuronal damage or death. By inhibiting these receptors, QNZ46 could potentially offer neuroprotective effects, making it a valuable tool in neuroprotection research .
Addiction Research
NMDA receptors have been implicated in addiction, particularly in the context of drug withdrawal and relapse. QNZ46’s ability to inhibit these receptors could make it a useful tool in addiction research .
Mecanismo De Acción
- It requires binding of glutamate to the GluN2 subunit but not glycine binding to the GluN1 subunit .
- By inhibiting GluN2C/D-containing receptors, it modulates synaptic plasticity and neuronal function .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Propiedades
IUPAC Name |
4-[6-methoxy-2-[(E)-2-(3-nitrophenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O6/c1-33-19-10-11-21-20(14-19)23(28)26(17-8-6-16(7-9-17)24(29)30)22(25-21)12-5-15-3-2-4-18(13-15)27(31)32/h2-14H,1H3,(H,29,30)/b12-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLVJIICVWDSNI-LFYBBSHMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)C(=O)O)C=CC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(N(C2=O)C3=CC=C(C=C3)C(=O)O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(6-Methoxy-2-(3-nitrostyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid | |
CAS RN |
1237744-13-6 |
Source
|
Record name | 1237744-13-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.